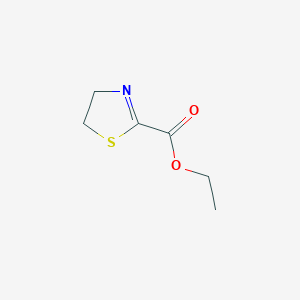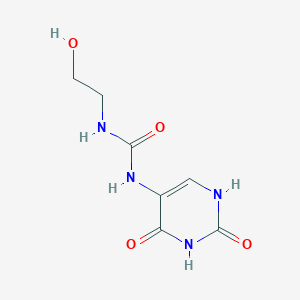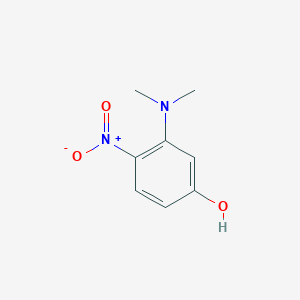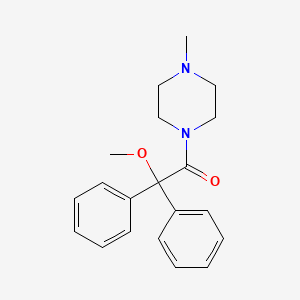![molecular formula C15H13ClN2O4 B14005546 [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate CAS No. 13684-00-9](/img/structure/B14005546.png)
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is composed of a phenyl ring substituted with a methoxycarbonylamino group and a carbamate linkage to a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chloroaniline with methyl 3-aminobenzoate in the presence of a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate: This compound is unique due to its specific substitution pattern and functional groups.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxy-phenyl group, but with different structural features and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
13684-00-9 |
|---|---|
Molekularformel |
C15H13ClN2O4 |
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O4/c1-21-14(19)17-12-6-3-7-13(9-12)22-15(20)18-11-5-2-4-10(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
JZDMOJBHPHXXHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)

![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)



![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)

![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)

![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)


